3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropan-1-ol, undergoes bromination to introduce the bromine atom at the para position relative to the methyl group.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the benzylic position.
The reaction conditions for these steps often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine source for amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of 3-amino-3-(4-bromo-3-methylphenyl)propanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and methyl group can influence the compound’s binding affinity and specificity . The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: Similar structure but with the bromine atom at the ortho position.
3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol: Similar structure but with the bromine and methyl groups swapped positions.
3-(2-Bromo-phenyl)-propan-1-ol: Lacks the amino group and has the bromine atom at the ortho position.
Uniqueness
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in research and industry that may not be achievable with similar compounds .
Eigenschaften
CAS-Nummer |
1270550-53-2 |
---|---|
Molekularformel |
C10H14BrNO |
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
3-amino-3-(4-bromo-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI-Schlüssel |
UZCNMGOKVSEYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(CCO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.